4-{2-[(1,3-benzodioxol-5-yloxy)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate
Overview
Description
4-{2-[(1,3-benzodioxol-5-yloxy)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate is a useful research compound. Its molecular formula is C26H24N2O8 and its molecular weight is 492.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 492.15326573 g/mol and the complexity rating of the compound is 742. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Research into similar compounds often focuses on their synthesis and chemical transformations. For example, the study of benzodioxole derivatives and their synthesis processes highlights the versatility of these compounds in forming various chemical structures (Taha et al., 2014). Such studies are crucial for developing new materials and molecules with potential applications in medicinal chemistry and materials science.
Antimicrobial Properties
Compounds with methoxyphenyl moieties, similar to the 4-methoxybenzoate segment, have been explored for their antimicrobial properties. A series of new 1,3,4-oxadiazole derivatives bearing the 5-chloro-2-methoxyphenyl moiety demonstrated significant activity against various microbial strains (Prasanna Kumar et al., 2013). This suggests that related compounds could be researched for their potential in combating microbial infections.
Molecular Design and Drug Discovery
The structural features of compounds like 4-{2-[(1,3-benzodioxol-5-yloxy)acetyl]carbonohydrazonoyl}-2-ethoxyphenyl 4-methoxybenzoate can inspire molecular design in drug discovery. The integration of specific functional groups into a molecule's design can lead to selective interaction with biological targets, enhancing therapeutic efficacy while minimizing side effects. For instance, benzodioxole and methoxyphenyl derivatives have been studied for their potential in creating new pharmacophores (Nair, 2020).
Environmental and Material Science Applications
Compounds with complex structures, similar to the one , are often studied for their applications in environmental science and materials engineering. For example, the study of benzophenone derivatives and their metabolism provides insights into how synthetic chemicals interact with biological systems, which is crucial for assessing environmental impacts and designing safer chemicals (Watanabe et al., 2015).
Properties
IUPAC Name |
[4-[(E)-[[2-(1,3-benzodioxol-5-yloxy)acetyl]hydrazinylidene]methyl]-2-ethoxyphenyl] 4-methoxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O8/c1-3-32-23-12-17(4-10-22(23)36-26(30)18-5-7-19(31-2)8-6-18)14-27-28-25(29)15-33-20-9-11-21-24(13-20)35-16-34-21/h4-14H,3,15-16H2,1-2H3,(H,28,29)/b27-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATMSPNNBMSIRES-MZJWZYIUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)COC2=CC3=C(C=C2)OCO3)OC(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)COC2=CC3=C(C=C2)OCO3)OC(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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